molecular formula C18H14N2O4S B7478646 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,5-dihydrothieno[2,3-G][1,2]benzisoxazole-3-carboxamide

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,5-dihydrothieno[2,3-G][1,2]benzisoxazole-3-carboxamide

Cat. No.: B7478646
M. Wt: 354.4 g/mol
InChI Key: XAJNOGGUXWYKKY-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,5-dihydrothieno[2,3-G][1,2]benzisoxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxin ring fused with a thienobenzisoxazole moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,5-dihydrothieno[2,3-G][1,2]benzisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and thienobenzisoxazole intermediates. One common synthetic route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then further treated with various alkyl/aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,5-dihydrothieno[2,3-G][1,2]benzisoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,5-dihydrothieno[2,3-G][1,2]benzisoxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,5-dihydrothieno[2,3-G][1,2]benzisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,5-dihydrothieno[2,3-G][1,2]benzisoxazole-3-carboxamide is unique due to its combination of benzodioxin and thienobenzisoxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydrothieno[2,3-g][1,2]benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c21-18(19-10-1-3-13-14(9-10)23-7-6-22-13)16-12-2-4-15-11(5-8-25-15)17(12)24-20-16/h1,3,5,8-9H,2,4,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJNOGGUXWYKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C3=C1C(=NO3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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